

An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-methylbenzonitrile**

Cat. No.: **B1283678**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-methylbenzonitrile**, a key chemical intermediate. It details its physicochemical properties, outlines a probable synthetic pathway, presents available spectroscopic data, and discusses its potential applications in research and development, particularly in the synthesis of novel compounds.

Physicochemical Properties

2-Bromo-3-methylbenzonitrile is a halogenated aromatic nitrile. A summary of its key physicochemical properties is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
IUPAC Name	2-Bromo-3-methylbenzonitrile	[1]
CAS Number	263159-64-4	[1]
Molecular Formula	C ₈ H ₆ BrN	[1]
Molecular Weight	196.04 g/mol	[1]
Appearance	Powder	
Melting Point	67-71 °C	
Assay	97%	
InChI Key	RNHZLKDKPMISMY- UHFFFAOYSA-N	
SMILES String	Cc1cccc(C#N)c1Br	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-3-methylbenzonitrile** is not readily available in the cited literature, a plausible and widely used method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide.

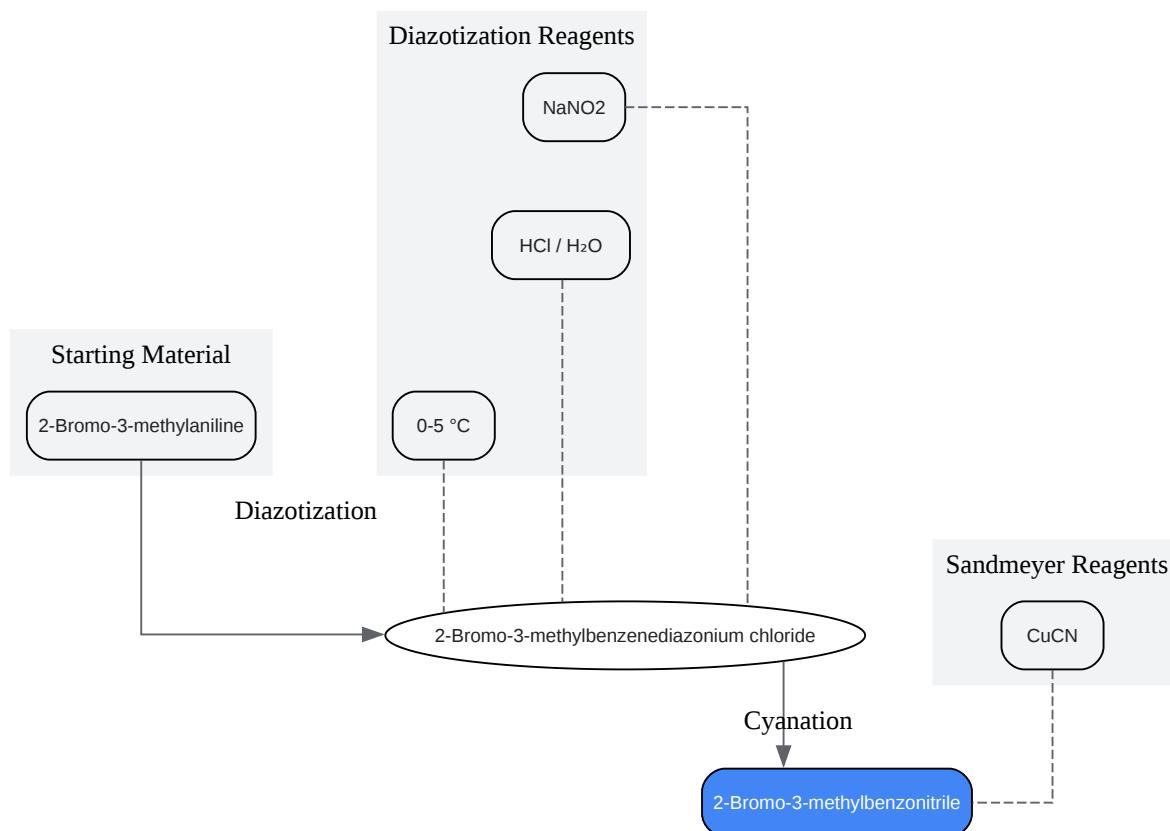
A potential synthetic route for **2-Bromo-3-methylbenzonitrile** would likely start from 2-Bromo-3-methylaniline. The synthesis can be conceptualized in two main steps:

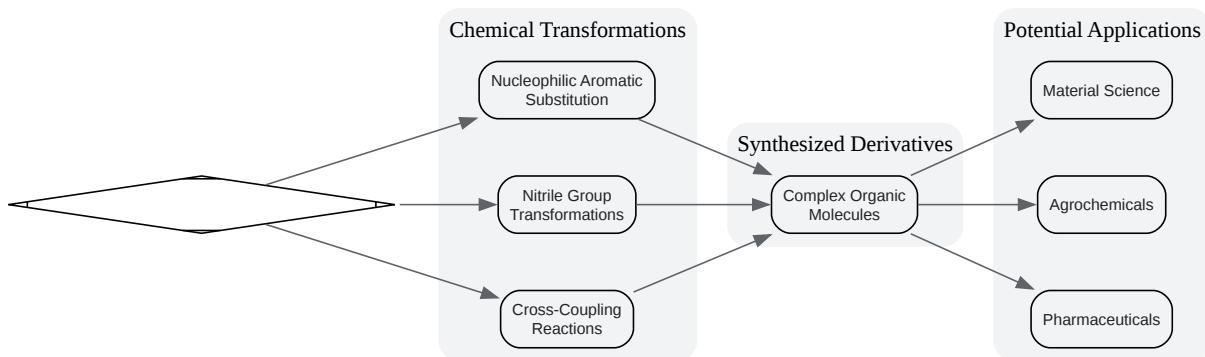
- **Diazotization of 2-Bromo-3-methylaniline:** The primary amine is treated with a source of nitrous acid (typically generated *in situ* from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- **Cyanation via Sandmeyer Reaction:** The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group onto the aromatic ring, yielding **2-Bromo-3-methylbenzonitrile**.

A generalized experimental workflow for a Sandmeyer reaction is outlined below.

Illustrative Experimental Protocol (Generalized Sandmeyer Reaction)

Materials:


- 2-Bromo-3-methylaniline
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN) (optional, to stabilize CuCN)
- Ice
- Water
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate for drying


Procedure:

- **Diazotization:**
 - Dissolve 2-Bromo-3-methylaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

- Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
 - Cool this solution in an ice bath.
 - Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then gently heat (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the product with an appropriate organic solvent.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Remove the solvent under reduced pressure.
 - The crude product can be further purified by techniques such as recrystallization or column chromatography.

Logical Flow of the Proposed Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methylbenzonitrile 97 263159-64-4 [sigmaaldrich.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283678#iupac-name-for-2-bromo-3-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com